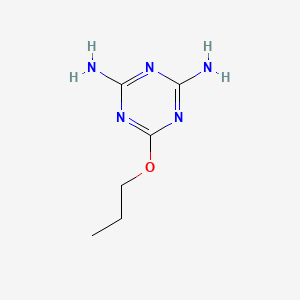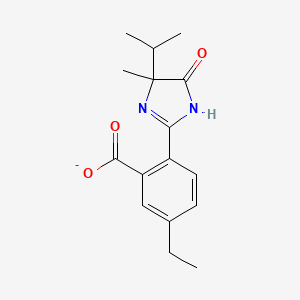
Iodohippuric acid I-125
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodohippuric acid I-125 is a radiopharmaceutical compound used primarily in nuclear medicine for diagnostic purposes. It is an analog of p-aminohippuric acid and is labeled with the radioactive isotope iodine-125. This compound is particularly useful for assessing renal function and effective renal plasma flow due to its high clearance rate and renal excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iodohippuric acid I-125 involves the isotopic exchange reaction between radioiodine (iodine-125) and iodohippuric acid isomers. This reaction typically occurs in a molten ammonium acetate medium at 120°C without any carrier added . The process is a nucleophilic second-order substitution reaction, where radioiodine replaces iodine-127 in the iodohippuric acid molecule .
Industrial Production Methods: Industrial production of this compound involves the preparation of a sterile, aqueous solution containing iodohippurate sodium, where a portion of the molecules contain radioactive iodine-125. The solution is prepared by adding acetate buffer, iodohippuric acid, and copper sulfate to a sterile vial, followed by the addition of iodine-125 .
Analyse Des Réactions Chimiques
Types of Reactions: Iodohippuric acid I-125 primarily undergoes isotopic exchange reactions. These reactions involve the substitution of iodine-127 with iodine-125 in the iodohippuric acid molecule .
Common Reagents and Conditions:
Reagents: Ammonium acetate, iodohippuric acid, iodine-125.
Conditions: Molten state at 120°C, no-carrier-added radioiodine.
Major Products: The major product of these reactions is iodohippuric acid labeled with iodine-125, which is used for diagnostic imaging in nuclear medicine .
Applications De Recherche Scientifique
Iodohippuric acid I-125 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in isotopic exchange studies to understand reaction mechanisms and kinetics.
Biology: Helps in studying renal physiology and the mechanisms of renal excretion.
Medicine: Widely used in nuclear medicine for renal imaging and assessing renal function.
Industry: Utilized in the production of radiopharmaceuticals for diagnostic purposes.
Mécanisme D'action
The mechanism of action of iodohippuric acid I-125 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is filtered by the glomeruli and secreted by the renal tubules. This allows for the assessment of renal plasma flow and function through imaging techniques .
Comparaison Avec Des Composés Similaires
Ortho-Iodohippuric Acid (OIH): An analog of p-aminohippuric acid used for determining effective renal plasma flow.
Iodohippurate Sodium I-123: Another radiopharmaceutical used for renal imaging, labeled with iodine-123.
Iodohippurate Sodium I-131: Used for similar diagnostic purposes but labeled with iodine-131.
Uniqueness: Iodohippuric acid I-125 is unique due to its specific labeling with iodine-125, which has a half-life of 60 days and emits gamma rays of 35 keV. This makes it suitable for diagnostic imaging with minimal radiation exposure to patients and personnel .
Propriétés
Numéro CAS |
58861-30-6 |
|---|---|
Formule moléculaire |
C9H8INO3 |
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
2-[(2-(125I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10-2 |
Clé InChI |
CORFWQGVBFFZHF-CKWBHOIGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[125I] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















